molecular formula C9H19Cl2NO2S B14266250 N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride CAS No. 133735-24-7

N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride

Cat. No.: B14266250
CAS No.: 133735-24-7
M. Wt: 276.22 g/mol
InChI Key: ZPFIVIYHCWSKIF-UHFFFAOYSA-M
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Description

N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride is a chemical compound with a complex structure that includes both chlorosulfinyl and methaniminium groups

Preparation Methods

The synthesis of N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride typically involves the reaction of dibutylamine with chlorosulfonyl isocyanate. The reaction conditions often require an inert atmosphere and the use of solvents such as chlorocarbons or acetonitrile to ensure the stability of the intermediate products . Industrial production methods may involve large-scale reactions with careful control of temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the chlorosulfinyl group to a sulfinyl group.

    Substitution: Nucleophilic substitution reactions are common, where the chlorosulfinyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions, are commonly used.

Scientific Research Applications

N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride involves its interaction with nucleophiles and electrophiles. The chlorosulfinyl group is highly electrophilic, making it reactive towards nucleophiles, while the methaniminium group can participate in various organic transformations. These interactions lead to the formation of stable products through pathways involving nucleophilic attack and subsequent rearrangements .

Comparison with Similar Compounds

N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride can be compared with similar compounds such as chlorosulfonyl isocyanate and dibutyltin dichloride:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biochemical research, and industrial production.

Properties

CAS No.

133735-24-7

Molecular Formula

C9H19Cl2NO2S

Molecular Weight

276.22 g/mol

IUPAC Name

dibutyl(chlorosulfinyloxymethylidene)azanium;chloride

InChI

InChI=1S/C9H19ClNO2S.ClH/c1-3-5-7-11(8-6-4-2)9-13-14(10)12;/h9H,3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

ZPFIVIYHCWSKIF-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](=COS(=O)Cl)CCCC.[Cl-]

Origin of Product

United States

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